Zaleplon-d5

Overview

Description

Zaleplon is a sedative used to treat insomnia . It causes relaxation to help you fall asleep and stay asleep . It belongs to the group of medicines called central nervous system (CNS) depressants, which slows down the nervous system .

Synthesis Analysis

Zaleplon-d5 is synthesized as an internal standard through a five-step synthetic sequence . A process for making zaleplon includes alkylating 3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl]-acetamide with ethyl iodide in the presence of an alkali metal hydroxide or alkoxide in an aprotic solvent .

Molecular Structure Analysis

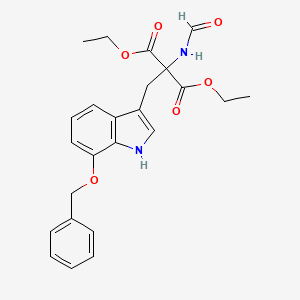

Zaleplon has a molecular formula of C17H15N5O, an average mass of 305.334 Da, and a monoisotopic mass of 305.127655 Da . It is a nonbenzodiazepine hypnotic from the pyrazolopyrimidine class .

Chemical Reactions Analysis

Zaleplon interacts with the gamma-aminobutyric acid-benzodiazepine (GABA-BZ) receptor complex . It also binds selectively to the brain omega-1 receptor located on the alpha subunit of the GABA-A/chloride ion channel receptor complex and potentiates t-butyl-bicyclophosphorothionate (TBPS) binding .

Physical and Chemical Properties Analysis

Zaleplon is a white to off-white powder that is practically insoluble in water and sparingly soluble in alcohol or propylene glycol . Its partition coefficient in octanol/water is constant (log PC = 1.23) over the pH range of 1 to 7 .

Scientific Research Applications

Zaleplon-d5 has been synthesized as a stable isotope-labeled internal standard to aid in the identification of Zaleplon in drug abuse cases, due to its side effects and controlled status (Shaikh & Chen, 2008).

The preferential affinity of Zaleplon for type I benzodiazepine (BZ(1)/omega(1)) receptors is noted, and its modulatory action at GABA(A) receptors is compared with those of other hypnotic agents (Sanna et al., 2002).

Innovative formulation techniques, such as hydrotropic solubilization, have been developed to enhance Zaleplon's solubility and bioavailability, which is crucial for its effectiveness in treating insomnia (Abdelbary et al., 2016).

Micronization techniques have been employed to improve Zaleplon's oral delivery in orodispersible formulations, demonstrating the potential for rapid disintegration and superior absorption in solution state through the oral cavity (Manda et al., 2018).

The abuse potential of Zaleplon has been compared with other hypnotic agents in humans, noting similar behavioral pharmacological profiles despite its unique benzodiazepine-receptor binding profile (Rush et al., 1999).

A nasal nanoemulsion zaleplon in situ gel has been formulated to address issues like poor aqueous solubility and low bioavailability, showing promising results for the treatment of insomnia (Hosny & Banjar, 2013).

Zaleplon's drug discrimination, plasma levels, and self-administration in baboons have been studied to understand its behavioral effects and potential for abuse (Ator, 2000).

Its efficacy and safety in treating insomnia have been reviewed, highlighting its ability to reduce sleep latency and improve sleep quality without significant next-day residual effects (Dooley & Plosker, 2000).

Clinical evaluation of Zaleplon in treating insomnia has been conducted, showing its suitability as a hypnotic for sleep initiation, although less effective in sleep maintenance compared to other hypnotics (Ebbens & Verster, 2010).

Zaleplon's hypnotic efficacy for daytime sleep in rested individuals has been investigated, showing improved sleep quality and no adverse impact on performance upon awakening (Whitmore et al., 2004).

Safety and Hazards

Zaleplon may cause serious or possibly life-threatening sleep behaviors . Some people who took zaleplon got out of bed and drove their cars, prepared and ate food, had sex, made phone calls, sleep-walked, or were involved in other activities while not fully awake . It may cause harm to breastfed babies .

Future Directions

Zaleplon should only be taken at bedtime . If you did not take zaleplon before you went to bed and you are unable to fall asleep, you may take zaleplon if you will be able to stay in bed for at least 8 hours afterward . You should be sleeping well within 7 to 10 days after you start taking zaleplon .

Mechanism of Action

Target of Action

Zaleplon-d5 primarily targets the gamma-aminobutyric acid-benzodiazepine (GABA-BZ) receptor complex, specifically the brain omega-1 receptor located on the alpha subunit of the GABA-A/chloride ion channel receptor complex . The GABA-BZ receptor complex plays a crucial role in the transmission of inhibitory signals in the brain, contributing to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .

Mode of Action

This compound interacts with its targets by modulating the subunits of the GABA-BZ receptor chloride channel macromolecular complex . It binds selectively to the brain omega-1 receptor, potentiating the binding of t-butyl-bicyclophosphorothionate (TBPS), a compound that enhances the inhibitory effects of GABA .

Biochemical Pathways

The interaction of this compound with the GABA-BZ receptor complex affects the GABAergic system, enhancing the inhibitory signals in the central nervous system . This results in a decrease in neuronal excitability, which contributes to the sedative and hypnotic effects of the drug .

Pharmacokinetics

This compound is rapidly absorbed and has a short elimination half-life . It is metabolized primarily by liver aldehyde oxidase (91%) and to a lesser extent by CYP3A4 (9%) . Its bioavailability is approximately 30% when administered orally . These properties contribute to its fast onset of action and short duration, reducing the likelihood of next-day sedation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of GABAergic inhibition. This leads to a decrease in neuronal excitability, resulting in sedative and hypnotic effects . This compound is particularly effective in reducing sleep latency, making it useful for treating insomnia characterized by difficulty falling asleep .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, co-administration with other central nervous system depressants can increase the risk of central nervous system depression . Additionally, factors such as the patient’s age, liver function, and presence of other medical conditions can affect the drug’s metabolism and overall effect .

Biochemical Analysis

Biochemical Properties

Zaleplon-d5, like its parent compound Zaleplon, is believed to interact with the gamma-aminobutyric acid-benzodiazepine (GABA-BZ) receptor complex . This interaction enhances GABAergic inhibition of neurotransmission in the central nervous system . Zaleplon also binds selectively to the brain omega-1 receptor located on the alpha subunit of the GABA-A/chloride ion channel receptor complex and potentiates t-butyl-bicyclophosphorothionate (TBPS) binding .

Cellular Effects

This compound is expected to have similar cellular effects as Zaleplon. Zaleplon causes relaxation, helping individuals fall asleep and stay asleep . It interacts with the GABA receptor complex, enhancing GABAergic inhibition of neurotransmission in the central nervous system .

Molecular Mechanism

This compound exerts its action through subunit modulation of the GABA B Z receptor chloride channel macromolecular complex . It also binds selectively to the brain omega-1 receptor located on the alpha subunit of the GABA-A/chloride ion channel receptor complex and potentiates TBPS binding .

Dosage Effects in Animal Models

Zaleplon has been shown to have sedative, anxiolytic, muscle relaxant, and anticonvulsive effects in animal models .

Metabolic Pathways

Zaleplon, the parent compound of this compound, is primarily metabolized by aldehyde oxidase (91%) and CYP3A4 (9%) in the liver . Less than 1% of the dose is excreted unchanged in urine .

Transport and Distribution

Zaleplon, the parent compound of this compound, is a lipophilic compound with a volume of distribution of approximately 1.4 L/kg following intravenous (IV) administration, indicating substantial distribution into extravascular tissues .

Properties

IUPAC Name |

N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-(1,1,2,2,2-pentadeuterioethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O/c1-3-21(12(2)23)15-6-4-5-13(9-15)16-7-8-19-17-14(10-18)11-20-22(16)17/h4-9,11H,3H2,1-2H3/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNXMJYCHXQEGX-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662228 | |

| Record name | N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-(~2~H_5_)ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001083-56-2 | |

| Record name | N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-(~2~H_5_)ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the purpose of synthesizing Zaleplon-d5, and how is it used in analytical chemistry?

A1: this compound is a deuterium-labeled version of Zaleplon, primarily used as an internal standard in analytical techniques like mass spectrometry. [] The five deuterium atoms in this compound increase its mass compared to Zaleplon without significantly altering its chemical behavior. This allows researchers to differentiate between the two compounds during analysis. When analyzing biological samples for Zaleplon, a known amount of this compound is added. The ratio of Zaleplon signal to this compound signal is then used to accurately quantify the concentration of Zaleplon in the sample.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde](/img/structure/B563068.png)